Sulfatrozole

Beschreibung

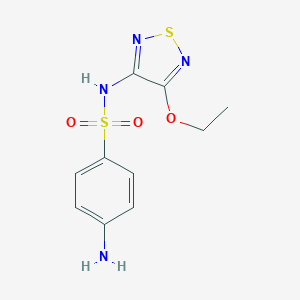

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-(4-ethoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S2/c1-2-17-10-9(12-18-13-10)14-19(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMSBXFQPKUFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158319 | |

| Record name | Sulfatrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-07-8 | |

| Record name | Sulfatrozole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfatrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFATROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91KDP4M35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Pathways of 4-Aminobenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, experimental protocols, and biological significance of 4-aminobenzenesulfonamide (sulfanilamide) and its derivatives. As foundational scaffolds in medicinal chemistry, these compounds have led to the development of a wide array of therapeutic agents, from antimicrobials to anticancer and antiglaucoma drugs. This document details the core synthetic methodologies, presents quantitative data in a structured format, and visualizes key biological pathways to support researchers in the field of drug discovery and development.

Core Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)

The classical and most widely employed synthesis of sulfanilamide (B372717) initiates from acetanilide. This multi-step process involves electrophilic aromatic substitution followed by amination and deprotection.[1][2] An alternative starting material is aniline, which first undergoes acetylation to form acetanilide.[3][4]

A general synthetic scheme is outlined below:

-

Chlorosulfonation of Acetanilide: Acetanilide is treated with chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride. This reaction is a crucial step where the sulfonyl chloride group is introduced onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the acetamido group.[2]

-

Amination of p-Acetamidobenzenesulfonyl Chloride: The resulting sulfonyl chloride is then reacted with aqueous ammonia (B1221849) to form p-acetamidobenzenesulfonamide.

-

Hydrolysis of p-Acetamidobenzenesulfonamide: The final step involves the acid-catalyzed hydrolysis of the acetamido group to afford the primary amine, yielding 4-aminobenzenesulfonamide (sulfanilamide).

A more contemporary and safer approach utilizes a Willis reagent, which avoids the use of hazardous reagents like chlorosulfonic acid and gaseous sulfur dioxide. This method involves the reaction of a Grignard reagent with a silyl-sulfinylamine reagent to produce the sulfonamide in a single step after workup.

Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

-

In a two-necked round-bottom flask fitted with a dropping funnel and a reflux condenser, place 25 g of powdered acetanilide.

-

Slowly add 63 ml of chlorosulfonic acid dropwise with frequent shaking. Equip the condenser with a calcium chloride guard tube.

-

Heat the mixture at 60-70°C for 2 hours.

-

Cool the reaction mixture and carefully pour it into crushed ice.

-

The precipitated p-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

-

Transfer the dried p-acetamidobenzenesulfonyl chloride to a 500 ml round-bottom flask.

-

Add 120 ml of concentrated ammonia and 120 ml of water with shaking.

-

Heat the mixture at 70°C for 30 minutes.

-

Cool the mixture in an ice bath and acidify with dilute sulfuric acid.

-

Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry at 100°C.

Step 3: Synthesis of Sulfanilamide

-

In a 250 ml round-bottom flask, combine the dried p-acetamidobenzenesulfonamide with 10 ml of concentrated hydrochloric acid and 30 ml of distilled water.

-

Boil the mixture for 1 hour. If a solid separates upon cooling, continue heating for an additional 15-30 minutes.

-

Add 1 g of activated charcoal to the solution, boil for 15 minutes, and filter while hot.

-

To the filtrate, slowly add 6 g of solid sodium carbonate in portions with stirring until effervescence ceases.

-

Cool the solution in an ice bath to precipitate the sulfanilamide.

-

Collect the product by vacuum filtration using a Buchner funnel and dry. Recrystallize from water or ethanol (B145695) if necessary.

Visualization of the Core Synthesis

Caption: Core synthesis pathway of 4-aminobenzenesulfonamide from acetanilide.

Synthesis of Key 4-Aminobenzenesulfonamide Derivatives

The versatile scaffold of sulfanilamide allows for extensive chemical modifications, leading to a wide range of derivatives with diverse pharmacological activities. The primary amino group and the sulfonamide nitrogen are the most common sites for derivatization.

Synthesis of N1-Substituted Derivatives (e.g., Sulfadiazine)

Many clinically important sulfa drugs are synthesized by reacting p-acetamidobenzenesulfonyl chloride with a heterocyclic amine, followed by hydrolysis of the acetamido protecting group.

Experimental Protocol: Synthesis of Sulfadiazine

-

Condensation: React 4-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine. This reaction is typically carried out in a suitable solvent like pyridine.

-

Hydrolysis: The resulting intermediate, N-acetylsulfadiazine, is then hydrolyzed using an aqueous solution of sodium hydroxide (B78521) to remove the acetyl group, yielding sulfadiazine.

Synthesis of Carbonic Anhydrase Inhibitors

Sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. The synthesis often involves coupling sulfanilamide or its derivatives with various aromatic or heterocyclic moieties.

Experimental Protocol: General Synthesis of N-(Sulfonamide)-acetoxybenzamide Derivatives

-

Acetyl Protection: Protect the hydroxyl groups of a phenolic acid (e.g., p-hydroxybenzoic acid) using acetic anhydride.

-

Acyl Chloride Formation: Convert the acetyl-protected phenolic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride.

-

Condensation: Add the acyl chloride dropwise to a solution of a sulfonamide (e.g., sulfachloropyridazine) in a suitable solvent like acetone (B3395972) to form the final N-(sulfonamide)-acetoxybenzamide derivative.

Synthesis of Anticancer Derivatives

The sulfonamide scaffold has been incorporated into various molecules to develop potent anticancer agents. These derivatives often target specific enzymes or signaling pathways involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR).

Experimental Protocol: Synthesis of Chalcone-Sulfonamide Derivatives

-

Chalcone (B49325) Synthesis: Synthesize chalcones via a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative (e.g., 4-methoxy acetophenone) in the presence of a base like potassium hydroxide.

-

Sulfonyl Chloride Formation: React the synthesized chalcone with chlorosulfonic acid at low temperatures (0-5 °C) to introduce the sulfonyl chloride group.

-

Condensation: React the resulting chalcone sulfonyl chloride with various substituted aromatic amines in the presence of a base like potassium carbonate under solvent-free conditions to yield the final chalcone-sulfonamide derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of sulfanilamide and representative derivatives.

Table 1: Synthesis of Sulfanilamide Intermediates

| Intermediate | Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) |

| p-Acetamidobenzenesulfonyl Chloride | Acetanilide | Chlorosulfonic acid | 60-70°C, 2h | Not specified | 149 |

| p-Acetamidobenzenesulfonamide | p-Acetamidobenzenesulfonyl Chloride | Conc. NH₃, H₂O | 70°C, 30 min | Not specified | 219 |

Table 2: Synthesis of Sulfanilamide and Selected Derivatives

| Compound | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |

| Sulfanilamide | p-Acetamidobenzenesulfonamide | HCl, H₂O; Na₂CO₃ | Not specified | 163-164 | |

| Sulfadiazine | 4-Acetylaminobenzenesulfonyl chloride, 2-aminopyrimidine | NaOH (hydrolysis) | Not specified | 255-256 | |

| Chalcone-Sulfonamide Derivative 4 | Chalcone sulfonyl chloride, 4-methoxyaniline | K₂CO₃ | 85 | 180-182 |

Table 3: Biological Activity of Selected Sulfonamide Derivatives

| Compound | Target | Activity (IC₅₀/Kᵢ) | Cell Line/Enzyme | Reference |

| Compound 6 (Anticancer) | VEGFR-2 | IC₅₀ = 3.53 µM | HCT-116 | |

| Compound 15 (Anticancer) | VEGFR-2 | IC₅₀ = 0.0787 µM | VEGFR-2 kinase | |

| Aromatic Sulfonamides | hCA II | Kᵢ = 19-83 nM | hCA II | |

| Aromatic Sulfonamides | hCA IX | Kᵢ = 25-882 nM | hCA IX |

Biological Signaling Pathways

Mechanism of Action of Antibacterial Sulfonamides

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for the selective toxicity of these drugs.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors of CAs, such as certain sulfonamide derivatives, are used to treat glaucoma by reducing the secretion of aqueous humor in the eye, which in turn lowers intraocular pressure.

Caption: Mechanism of action of sulfonamide carbonic anhydrase inhibitors in glaucoma.

Aminopeptidase N (CD13) in Cancer Signaling

Aminopeptidase N (APN/CD13) is a cell-surface enzyme that is overexpressed in various tumors and is implicated in angiogenesis, tumor invasion, and metastasis. APN/CD13 influences several signaling pathways, making it an attractive target for cancer therapy.

Caption: Role of Aminopeptidase N (APN/CD13) in cancer-related signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Solubility Profile of Sulfathiazole: A Technical Guide for Researchers

A comprehensive analysis of sulfathiazole's solubility in aqueous and organic media, providing key data, detailed experimental methodologies, and a visual representation of the determination process to aid researchers and drug development professionals.

This technical guide delves into the critical physicochemical property of sulfathiazole (B1682510) solubility. Given the prevalence of "sulfathiazole" in scientific literature concerning this chemical structure, this document will proceed under the strong evidence that "sulfatrozole" is a synonym or misspelling of sulfathiazole. The following sections present quantitative solubility data, detailed experimental protocols for its determination, and a workflow diagram to provide a thorough understanding for scientific application.

Quantitative Solubility Data

The solubility of sulfathiazole is significantly influenced by the solvent system and temperature. Below are tabulated summaries of its solubility in various aqueous and organic solvents.

Table 1: Solubility of Sulfathiazole in Aqueous Solution

| Solvent | Temperature (°C) | Solubility ( g/100 g) | Mole Fraction (x10⁻⁴) |

| Water | 30 | 0.065 | 2.5[1] |

Table 2: Solubility of Sulfathiazole in Various Solvents at 298.15 K (25 °C)

The solubility of different polymorphs of sulfathiazole was measured at 298.15 K. The data below represents the general trend, with solubility increasing in the order of water < ethyl acetate (B1210297) < 2-propanol < 1-propanol (B7761284) < ethanol (B145695) < methanol.[2][3]

| Solvent | Solubility of Form II (mole fraction x 10⁻⁴) |

| Water | 3.7 |

| Ethyl Acetate | 19.1 |

| 2-Propanol | 43.1 |

| 1-Propanol | 61.4 |

| Ethanol | 96.7 |

| Methanol | 135.5 |

Table 3: Mole Fraction Solubility of Sulfathiazole (Form II) in Binary Solvent Mixtures at Various Temperatures [4]

| Solvent System (Mole Fraction of Organic Solvent) | 283.15 K (10 °C) | 288.15 K (15 °C) | 293.15 K (20 °C) | 298.15 K (25 °C) | 303.15 K (30 °C) | 308.15 K (35 °C) | 313.15 K (40 °C) | 318.15 K (45 °C) | 323.15 K (50 °C) |

| Methanol + Acetonitrile | |||||||||

| 0.20 | 0.00045 | 0.00053 | 0.00062 | 0.00073 | 0.00085 | 0.00099 | 0.00115 | 0.00133 | 0.00154 |

| 0.40 | 0.00088 | 0.00102 | 0.00118 | 0.00137 | 0.00159 | 0.00184 | 0.00212 | 0.00244 | 0.00281 |

| 0.56 | 0.00128 | 0.00147 | 0.00169 | 0.00195 | 0.00224 | 0.00258 | 0.00297 | 0.00341 | 0.00392 |

| 0.80 | 0.00111 | 0.00126 | 0.00144 | 0.00164 | 0.00187 | 0.00214 | 0.00244 | 0.00278 | 0.00317 |

| Water + Acetonitrile | |||||||||

| 0.20 | - | 0.00011 | 0.00013 | 0.00016 | 0.00019 | 0.00023 | 0.00028 | 0.00033 | 0.00040 |

| 0.40 | - | 0.00023 | 0.00028 | 0.00034 | 0.00041 | 0.00050 | 0.00060 | 0.00072 | 0.00086 |

| 0.60 | - | 0.00042 | 0.00051 | 0.00062 | 0.00075 | 0.00090 | 0.00108 | 0.00129 | 0.00154 |

| 0.80 | - | 0.00061 | 0.00073 | 0.00088 | 0.00105 | 0.00125 | 0.00148 | 0.00175 | 0.00207 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for pharmaceutical development. The following protocols outline two common and reliable methods.

Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials and Equipment:

-

Sulfathiazole powder

-

Chosen solvent(s)

-

Analytical balance

-

Sealed containers (e.g., glass vials with PTFE-lined caps)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

-

Preparation: Add an excess amount of sulfathiazole to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure equilibrium with a saturated solution.[5]

-

Equilibration: Place the container in the thermostatic shaker and agitate at a constant temperature for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge the container.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a 0.45 µm syringe filter to remove any fine, undissolved particles.

-

Quantification: Analyze the concentration of sulfathiazole in the filtrate using a validated analytical method. For instance, UV spectroscopy can be employed by measuring the absorbance at 284 nm.

-

Calculation: The measured concentration is the saturation solubility of sulfathiazole in that solvent at the specified temperature.

Gravimetric Method

This method is a straightforward and robust technique for determining the solubility of non-volatile solutes.

Materials and Equipment:

-

Sulfathiazole powder

-

Chosen solvent(s)

-

Analytical balance

-

Beakers or flasks

-

Stirring apparatus (e.g., magnetic stirrer)

-

Filtration apparatus

-

Pre-weighed evaporating dish

-

Drying oven

Protocol:

-

Saturated Solution Preparation: In a flask, add an excess of sulfathiazole to a known volume of the solvent. Stir the mixture until a saturated solution is formed, with some solid remaining undissolved.

-

Filtration: Filter the solution to separate the undissolved solid from the saturated liquid phase.

-

Sample Weighing: Accurately pipette a specific volume of the clear filtrate into a pre-weighed evaporating dish and record the total weight.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sulfathiazole.

-

Final Weighing: After complete evaporation of the solvent, cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant weight is achieved.

-

Calculation: The mass of the dissolved sulfathiazole is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be calculated and expressed in the desired units (e.g., g/100g of solvent).

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the shake-flask method for determining sulfathiazole solubility.

Caption: A flowchart of the shake-flask solubility determination method.

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Development of Sulfonamide Drugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and historical development of sulfonamide drugs, the first class of synthetic antimicrobial agents that revolutionized medicine. We will delve into the foundational experiments, the elucidation of their mechanism of action, and the chemical synthesis that paved the way for the antibiotic era.

The Serendipitous Discovery of Prontosil: A Paradigm Shift in Medicine

The journey of sulfonamides began in the laboratories of Bayer AG in Germany, where, in the early 1930s, a team of researchers led by Gerhard Domagk was systematically screening synthetic dyes for potential antibacterial properties.[1][2] This research was rooted in the principles of chemotherapy laid out by Paul Ehrlich, who postulated the existence of "magic bullets" that could selectively target pathogens without harming the host.

In 1932, a red azo dye named Prontosil rubrum was synthesized by chemists Josef Klarer and Fritz Mietzsch.[3] While Prontosil showed no antibacterial activity in vitro (in a test tube), Domagk's persistence in conducting in vivo (in a living organism) experiments proved pivotal.[3][4] In a landmark experiment, mice infected with a lethal dose of Streptococcus pyogenes were treated with Prontosil. The results were astounding: all the untreated mice succumbed to the infection, while those treated with Prontosil survived. This marked the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection. For this groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.

The clinical efficacy of Prontosil was soon confirmed in humans, with dramatic success in treating streptococcal infections such as puerperal sepsis (childbed fever). One of the earliest and most notable cases was the successful treatment of Domagk's own daughter, who was suffering from a severe streptococcal infection.

Unraveling the Mystery: From a Pro-drug to the Active Metabolite

A perplexing observation with Prontosil was its lack of in vitro activity. This puzzle was solved in 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They demonstrated that Prontosil was, in fact, a prodrug. In the body, it is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide, more commonly known as sulfanilamide (B372717). Sulfanilamide was the true "magic bullet," the active antibacterial agent responsible for Prontosil's therapeutic effects.

This discovery was a double-edged sword for Bayer. Sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and its patent had long expired, meaning it could be produced by anyone. This led to a surge in the production and availability of "sulfa drugs," making them widely accessible for treating bacterial infections.

Mechanism of Action: Targeting a Key Bacterial Metabolic Pathway

The elucidation of the mechanism of action of sulfonamides was a major scientific advance, introducing the concept of competitive antagonism in chemotherapy. It was discovered that sulfanilamide is a structural analog of para-aminobenzoic acid (PABA). PABA is an essential precursor for bacteria in the synthesis of folic acid (vitamin B9), a vital coenzyme for DNA and RNA synthesis.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). By mimicking PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a crucial intermediate in the folic acid pathway. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication, making sulfonamides bacteriostatic rather than bactericidal.

Crucially, this mechanism of action exhibits selective toxicity. Humans do not synthesize their own folic acid; they obtain it from their diet. Therefore, sulfonamides do not affect human cells, making them effective and relatively safe antibacterial agents.

// Nodes GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; DHPPP [label="Dihydropterin\nPyrophosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PABA [label="p-Aminobenzoic Acid\n(PABA)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfonamides [label="Sulfonamides", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydropteroic_Acid [label="Dihydropteroic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydrofolic_Acid [label="Dihydrofolic Acid\n(DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahydrofolic_Acid [label="Tetrahydrofolic Acid\n(THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purines_Thymidine [label="Purines, Thymidine,\nAmino Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GTP -> DHPPP [label="GTP cyclohydrolase I"]; DHPPP -> Dihydropteroic_Acid [label="Dihydropteroate\nSynthase (DHPS)"]; PABA -> Dihydropteroic_Acid; Sulfonamides -> Dihydropteroic_Acid [label="Competitive\nInhibition", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Dihydropteroic_Acid -> Dihydrofolic_Acid [label="Dihydrofolate\nSynthase"]; Dihydrofolic_Acid -> Tetrahydrofolic_Acid [label="Dihydrofolate\nReductase (DHFR)"]; Tetrahydrofolic_Acid -> Purines_Thymidine [label="Essential for DNA,\nRNA, and Protein\nSynthesis"];

// Invisible nodes for alignment {rank=same; PABA; Sulfonamides} } caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Quantitative Data on the Efficacy and Impact of Sulfonamides

The introduction of sulfonamides had a profound and measurable impact on public health. The following tables summarize some of the available quantitative data on their efficacy.

Table 1: In Vivo Efficacy of Prontosil in Mice Infected with Streptococcus pyogenes

| Treatment Group | Number of Mice | Outcome |

| Prontosil | 12 | All survived |

| Control (Untreated) | 14 | All died within 4 days |

Table 2: Minimum Inhibitory Concentrations (MICs) of Sulfonamides Against Streptococcus pyogenes

| Sulfonamide | MIC Range (μg/mL) |

| Sulfaisodimidine (Susceptible strains) | <2 |

| Sulfaisodimidine (Resistant strains) | >512 |

| Sulfathiazole | Not specified in search results |

| Sulfadiazine | Not specified in search results |

| Sulfanilamide | Not specified in search results |

Note: The provided search results had limited specific MIC values for early sulfonamides against Streptococcus pyogenes. The data for sulfaisodimidine is from a later study but illustrates the range of susceptibility.

Key Experimental Protocols

Domagk's In Vivo Prontosil Experiment

This protocol is a reconstruction based on the descriptions of Gerhard Domagk's pivotal experiments.

Objective: To determine the in vivo antibacterial efficacy of Prontosil against Streptococcus pyogenes infection in a murine model.

Materials:

-

A virulent strain of Streptococcus pyogenes isolated from a human patient.

-

Healthy laboratory mice.

-

Prontosil solution for injection.

-

Sterile saline solution (for control group).

-

Syringes and needles for injection.

Methodology:

-

Infection: A lethal dose of a cultured Streptococcus pyogenes strain is injected into a cohort of mice. The search results mention a dose ten times the known lethal dose was used in some experiments.

-

Treatment Groups: The infected mice are divided into two groups:

-

Treatment Group: These mice receive a single injection of Prontosil solution. The injection is administered a short time after the bacterial infection (e.g., one and a half hours).

-

Control Group: These mice receive an injection of sterile saline solution or are left untreated.

-

-

Observation: Both groups of mice are observed over a period of several days (e.g., four days).

-

Data Collection: The primary endpoint is survival. The number of surviving and deceased mice in each group is recorded daily.

Expected Results: A significantly higher survival rate in the Prontosil-treated group compared to the control group, demonstrating the in vivo efficacy of the compound.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Infect [label="Infect Mice with\nLethal Dose of\nStreptococcus pyogenes", fillcolor="#FBBC05", fontcolor="#202124"]; Divide [label="Divide Mice into\nTwo Groups", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Administer Prontosil\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control [label="Administer Saline\n(or No Treatment)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Observe [label="Observe Both Groups\nfor Several Days", fillcolor="#F1F3F4", fontcolor="#202124"]; Record [label="Record Survival and\nMortality Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Infect; Infect -> Divide; Divide -> Treat [label="Treatment\nGroup"]; Divide -> Control [label="Control\nGroup"]; Treat -> Observe; Control -> Observe; Observe -> Record; Record -> End; } caption: Workflow of Domagk's In Vivo Prontosil Experiment.

Synthesis of Sulfanilamide from Aniline (B41778)

This is a generalized protocol based on standard organic chemistry procedures for the multi-step synthesis of sulfanilamide.

Objective: To synthesize sulfanilamide from aniline via a four-step process involving acetylation, chlorosulfonation, amination, and hydrolysis.

Step 1: Acetylation of Aniline to Acetanilide (B955)

-

Dissolve aniline in dilute hydrochloric acid.

-

Add acetic anhydride (B1165640) and a solution of sodium acetate (B1210297) with stirring.

-

Cool the mixture in an ice bath to precipitate acetanilide.

-

Collect the product by vacuum filtration and wash with cold water.

-

Dry the acetanilide thoroughly.

Step 2: Chlorosulfonation of Acetanilide

-

In a dry flask, carefully add chlorosulfonic acid dropwise to the dry acetanilide, keeping the temperature low.

-

Gently heat the mixture to complete the reaction.

-

Pour the reaction mixture onto crushed ice to precipitate p-acetamidobenzenesulfonyl chloride.

-

Collect the solid product by vacuum filtration and wash with cold water.

Step 3: Amination of p-Acetamidobenzenesulfonyl Chloride

-

Treat the p-acetamidobenzenesulfonyl chloride with concentrated aqueous ammonia.

-

Heat the mixture to form p-acetamidobenzenesulfonamide.

-

Cool the mixture to crystallize the product.

-

Collect the product by vacuum filtration.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide

-

Heat the p-acetamidobenzenesulfonamide with dilute hydrochloric acid to hydrolyze the acetyl group.

-

Cool the solution and neutralize it with a solution of sodium bicarbonate to precipitate sulfanilamide.

-

Collect the crude sulfanilamide by vacuum filtration.

-

Recrystallize the product from hot water to obtain pure sulfanilamide.

// Nodes Aniline [label="Aniline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation [label="Step 1: Acetylation\n(Acetic Anhydride,\nSodium Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; Acetanilide [label="Acetanilide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorosulfonation [label="Step 2: Chlorosulfonation\n(Chlorosulfonic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfonyl_Chloride [label="p-Acetamidobenzenesulfonyl\nChloride", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Amination [label="Step 3: Amination\n(Aqueous Ammonia)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide_Intermediate [label="p-Acetamidobenzenesulfonamide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Step 4: Hydrolysis\n(Dilute HCl, then NaHCO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfanilamide [label="Sulfanilamide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Aniline -> Acetylation; Acetylation -> Acetanilide; Acetanilide -> Chlorosulfonation; Chlorosulfonation -> Sulfonyl_Chloride; Sulfonyl_Chloride -> Amination; Amination -> Sulfonamide_Intermediate; Sulfonamide_Intermediate -> Hydrolysis; Hydrolysis -> Sulfanilamide; } caption: General Workflow for the Synthesis of Sulfanilamide from Aniline.

The Legacy and Continued Relevance of Sulfonamides

The discovery of sulfonamides was a watershed moment in the history of medicine. It not only provided the first effective treatments for a wide range of bacterial infections but also laid the groundwork for the development of modern antimicrobial chemotherapy. The "sulfa craze" of the late 1930s and early 1940s dramatically reduced mortality from diseases like pneumonia, meningitis, and puerperal fever.

While the advent of penicillin and other antibiotics led to a decline in the use of sulfonamides as standalone agents, they remain clinically important, often used in combination with other drugs like trimethoprim (B1683648) to create a synergistic effect and combat bacterial resistance. The fundamental principles of their discovery, mechanism of action, and chemical synthesis continue to inform and inspire researchers in the ongoing quest for new and effective antimicrobial therapies.

References

Sulfatrozole: A Technical Guide to Sulfamethoxazole

It is highly likely that "Sulfatrozole" is a misspelling of Sulfamethoxazole, a widely used sulfonamide antibiotic. This technical guide provides a comprehensive overview of Sulfamethoxazole, focusing on its chemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Sulfamethoxazole is a synthetic antimicrobial agent effective against a broad spectrum of gram-positive and gram-negative bacteria.[1]

| Property | Value | Reference |

| CAS Number | 723-46-6 | [2][3][4][5] |

| Molecular Weight | 253.28 g/mol | |

| Molecular Formula | C₁₀H₁₁N₃O₃S | |

| Synonyms | SMX, SMZ, Sulphamethoxazole |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamethoxazole's antibacterial activity stems from its ability to disrupt the bacterial synthesis of folic acid, an essential nutrient for DNA and protein synthesis. Bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet, making this pathway an excellent target for selective toxicity.

The key steps in the mechanism of action are:

-

Competitive Inhibition: Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).

-

Enzyme Blockade: Sulfamethoxazole competitively inhibits DHPS, preventing the conversion of PABA into dihydropteroic acid, a crucial precursor in the folic acid synthesis pathway.

-

Synergistic Action with Trimethoprim: Sulfamethoxazole is often co-administered with trimethoprim, which inhibits a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR). This sequential blockade of the same pathway results in a synergistic and often bactericidal effect.

References

A Technical Guide to the Physicochemical Characteristics of Sulfathrozole Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical characteristics of Sulfathrozole, a sulfonamide antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental analyses are provided.

Molecular and Physical Properties

Sulfathrozole, with the chemical name 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a white to yellowish-white crystalline powder.[1] Its fundamental molecular and physical properties are crucial for its formulation and delivery.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃O₂S₂ | [2] |

| Molecular Weight | 255.32 g/mol | [2] |

| Appearance | White to yellowish-white crystalline powder or granules | [1][3] |

| Density | Approximately 1.6 g/cm³ |

Thermal Properties and Polymorphism

A critical characteristic of Sulfathrozole is its ability to exist in multiple crystalline forms, known as polymorphs. These different solid-state forms can exhibit distinct physical properties, including melting point, solubility, and stability, which can impact the drug's bioavailability and therapeutic efficacy. At least five polymorphic forms of Sulfathrozole have been identified (Forms I, II, III, IV, and V). Form I is the stable high-temperature form, while Form III is generally the most stable at room temperature.

The melting points of the different polymorphs vary, and thermal analysis techniques like Differential Scanning Calorimetry (DSC) are essential for their characterization.

| Polymorph | Melting Point (°C) | Melting Point (°F) | Reference |

| Form I | ~202.5 | ~396.5 | |

| Form II | ~175 | ~347 | |

| General/Unspecified | 200-204 | 392-399.2 |

Solubility Profile

The solubility of Sulfathrozole is a key determinant of its absorption and bioavailability. It is generally described as being sparingly soluble in water and its solubility is highly dependent on the solvent, temperature, and pH. As a weak acid, its solubility increases in alkaline solutions.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Water (pH 6.03) | ~0.6 | 26 | |

| Water (at 21 °C) | < 1 | 21 | |

| Water | 0.5 g/L (0.5 mg/mL) | Not Specified | |

| Ethanol | ~5.25 | 26 | |

| Ethanol | Sparingly soluble | Not Specified | |

| Methanol | Higher than ethanol | Not Specified | |

| 1-Propanol | Higher than 2-propanol | Not Specified | |

| 2-Propanol | Higher than ethyl acetate | Not Specified | |

| Ethyl Acetate | Higher than water | Not Specified | |

| Chloroform | Practically insoluble | Not Specified | |

| Ether | Practically insoluble | Not Specified | |

| Dilute Aqueous Acid | Soluble | Not Specified | |

| Aqueous Base | Soluble | Not Specified |

Acidity Constant (pKa)

The pKa of Sulfathrozole, which reflects its acidic and basic properties, influences its ionization state at different physiological pH values. This, in turn, affects its solubility, absorption, and distribution.

| pKa Value | Reference |

| 7.1 - 7.24 |

Experimental Protocols

Polymorph Identification and Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC for the thermal analysis of Sulfathrozole powder to identify polymorphic forms and determine their melting points.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum pans and lids

-

Microbalance

-

Sulfathrozole powder sample

-

Inert purge gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the Sulfathrozole powder into an aluminum DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide an inert atmosphere.

-

Thermal Program: Heat the sample at a controlled rate, typically 5-10 °C/min. A common temperature range for Sulfathrozole analysis is from ambient temperature to 220 °C.

-

Data Acquisition: Record the heat flow as a function of temperature. Endothermic events, such as melting or solid-solid transitions, will appear as peaks on the DSC thermogram.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the melting endotherm. The presence of multiple endotherms or exotherms before the final melting peak can indicate the presence of different polymorphs or polymorphic transitions.

Solubility Determination by Shake-Flask Method

This protocol describes the equilibrium solubility determination of Sulfathrozole in a given solvent.

Materials and Equipment:

-

Sulfathrozole powder

-

Solvent of interest (e.g., water, ethanol)

-

Sealed containers (e.g., glass vials)

-

Shaking incubator or orbital shaker at a controlled temperature

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of Sulfathrozole powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the sealed containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the containers and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid phase.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of Sulfathrozole in the clear filtrate using a validated analytical method. For UV-Vis spectrophotometry, the absorbance is typically measured around 284 nm.

-

Calculation: The measured concentration represents the equilibrium solubility of Sulfathrozole in the specific solvent at the tested temperature.

pKa Determination by Liquid Chromatography (LC)

This protocol outlines a method for determining the pKa of Sulfathrozole using reversed-phase liquid chromatography.

Materials and Equipment:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system with a UV or photodiode array (PDA) detector

-

Reversed-phase C18 column

-

Mobile phases with varying pH values (e.g., a series of buffers)

-

Acetonitrile (or other suitable organic modifier)

-

Sulfathrozole standard solution

Procedure:

-

Mobile Phase Preparation: Prepare a series of mobile phases consisting of a buffer at a specific pH and an organic modifier (e.g., acetonitrile). The pH of the aqueous component should span the expected pKa value of Sulfathrozole (e.g., from pH 3 to pH 9).

-

Chromatographic Analysis: Inject the Sulfathrozole standard solution onto the LC system using each of the prepared mobile phases. Record the retention time for each injection.

-

Data Collection: Measure the retention factor (k) for Sulfathrozole at each mobile phase pH.

-

Data Analysis: Plot the retention factor (k) or log k against the pH of the mobile phase. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the analyte. Alternatively, non-linear regression analysis of the retention data can be used to determine the pKa value.

Mechanism of Action and In Vitro Assay Workflow

Sulfathrozole exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans. By blocking this enzyme, Sulfathrozole prevents the formation of dihydrofolic acid, a precursor for essential cellular components, thus inhibiting bacterial growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro assay to determine the inhibitory activity of Sulfathrozole against DHPS.

Experimental Characterization Workflow

The logical flow for the comprehensive physicochemical characterization of Sulfathrozole powder is depicted in the following diagram.

References

Early Microbiological Studies on Sulfathiazole Efficacy: A Technical Guide

Disclaimer: Initial searches for "Sulfatrozole" did not yield specific microbiological studies. This guide will focus on Sulfathiazole , a chemically similar and prominent sulfonamide from the same early antibiotic era, to provide a representative overview of the microbiological evaluation techniques and findings of that time.

This technical guide provides an in-depth analysis of the foundational microbiological studies on the efficacy of Sulfathiazole, a pivotal antimicrobial agent in the pre-penicillin era. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early quantitative data, experimental methodologies, and the scientific understanding of its mechanism of action.

Core Mechanism of Action: Competitive Inhibition

Early research into the antibacterial action of sulfonamides, including Sulfathiazole, identified their role as competitive inhibitors within a crucial bacterial metabolic pathway.[1] Sulfathiazole functions as a structural analog of para-aminobenzoic acid (PABA), a vital substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] By competitively binding to DHPS, Sulfathiazole obstructs the synthesis of dihydrofolic acid, a precursor to folic acid.[1][2] Bacteria rely on this pathway to produce folic acid, which is essential for the synthesis of nucleic acids and certain amino acids necessary for their growth and replication. This inhibition of folic acid synthesis leads to a bacteriostatic effect, meaning it halts bacterial proliferation, thereby allowing the host's immune system to eliminate the infection. Human cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.

References

Sulfathiazole: A Technical Guide to its Inhibition of Bacterial Folic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical pathways inhibited by the sulfonamide antibiotic, Sulfathiazole. As a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), Sulfathiazole plays a critical role in the disruption of the bacterial folic acid synthesis pathway, a metabolic route essential for prokaryotic survival. This document details the mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for the assessment of its activity. Visual diagrams of the relevant biochemical pathway and experimental workflows are included to facilitate a deeper understanding of its molecular interactions.

Introduction: The Bacterial Folate Biosynthesis Pathway as a Prime Antimicrobial Target

The de novo synthesis of folic acid (Vitamin B9) is a fundamental metabolic pathway for many bacteria, providing the necessary precursors for the synthesis of nucleic acids (purines and pyrimidines) and certain amino acids. This pathway is absent in humans, who obtain folate through their diet, making it an ideal target for the development of selective antimicrobial agents. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Inhibition of DHPS effectively halts the production of tetrahydrofolate, a vital cofactor in one-carbon transfer reactions, leading to bacteriostasis and the cessation of bacterial growth.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfathiazole, a structural analog of PABA, functions as a competitive inhibitor of DHPS.[1] Its chemical structure allows it to bind to the active site of the enzyme, directly competing with the natural substrate, PABA.[2] This binding event prevents the formation of 7,8-dihydropteroate, thereby blocking the folic acid synthesis pathway.[3] The selective toxicity of Sulfathiazole is attributed to the absence of the DHPS enzyme in mammalian cells.[4]

Quantitative Data on Sulfathiazole Inhibition

The efficacy of Sulfathiazole as a DHPS inhibitor can be quantified by its inhibition constant (Ki) and its minimum inhibitory concentration (MIC) against various bacterial species. The Ki value is a measure of the inhibitor's binding affinity to the enzyme, while the MIC represents the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Inhibition Constant (Ki) of Sulfathiazole against Dihydropteroate Synthase

| Organism | Enzyme | Inhibition Constant (Ki) | Reference |

| Escherichia coli | Dihydropteroate Synthase | 8.2 µM | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfathiazole against Various Bacterial Species

| Bacterial Species | Condition | MIC (µg/mL) | Reference |

| Escherichia coli | Susceptible | 128 | |

| Escherichia coli | Resistant (sulII gene) | >2,048 | |

| Haemophilus parasuis | 32 - 512 | ||

| Escherichia coli (sulfathiazole-resistant) | 18 | ||

| Escherichia coli (wild-type) | 2.2 |

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a radiochemical assay to determine the inhibitory activity of Sulfathiazole against DHPS.

Materials:

-

Purified DHPS enzyme

-

Sulfathiazole solutions of varying concentrations

-

Para-aminobenzoic acid (PABA)

-

Radiolabeled PABA (e.g., [³H]PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Reaction buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)

-

Scintillation fluid and vials

-

Thin-layer chromatography (TLC) plates or HPLC system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified DHPS enzyme, and the desired concentration of Sulfathiazole or a vehicle control.

-

Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrates, PABA (containing a tracer amount of radiolabeled PABA) and DHPPP.

-

Incubation: Allow the reaction to proceed for a set period (e.g., 15-30 minutes) at 37°C, ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding a small volume of formic acid.

-

Separation of Product: Separate the radiolabeled dihydropteroate product from the unreacted radiolabeled PABA substrate using TLC or HPLC.

-

Quantification: Quantify the amount of product formed by measuring the radioactivity of the product spot or peak using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Sulfathiazole concentration compared to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of Sulfathiazole that inhibits the visible growth of a microorganism.

Materials:

-

Sulfathiazole stock solution

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Sulfathiazole Dilutions: Perform serial twofold dilutions of the Sulfathiazole stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.

-

Inoculation: Inoculate each well (except for a negative control well) with the standardized bacterial suspension. Include a positive control well with no antibiotic.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is the lowest concentration of Sulfathiazole at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density using a microplate reader.

Conclusion

Sulfathiazole remains a significant compound for understanding the inhibition of the bacterial folic acid biosynthesis pathway. Its well-defined mechanism of action as a competitive inhibitor of dihydropteroate synthase provides a clear model for the development of novel antimicrobial agents. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the activity of Sulfathiazole and to explore new avenues for combating bacterial infections. The continued study of established antibiotics like Sulfathiazole is crucial for addressing the ever-growing challenge of antimicrobial resistance.

References

Methodological & Application

Application Notes & Protocols: Analytical Methods for Sulfatrozole Quantification in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatrozole is a sulfonamide antibiotic effective against a wide range of bacterial infections. Accurate quantification of sulfatrozole in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, ensuring optimal dosing and patient safety. This document provides detailed application notes and protocols for the quantification of sulfatrozole in plasma using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Several analytical methods have been developed and validated for the determination of sulfatrozole (often in combination with trimethoprim (B1683648) as co-trimoxazole) in human plasma. The most common techniques are HPLC with UV detection and LC-MS/MS, which offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely available technique for quantifying sulfatrozole in plasma. It typically involves a reversed-phase column for separation and a UV detector for detection. Sample preparation is a critical step to remove plasma proteins and other interfering substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV. This method is particularly useful for studies requiring very low limits of quantification. The sample preparation can often be simplified due to the high selectivity of the mass spectrometric detection.

Quantitative Data Summary

The following table summarizes the quantitative parameters of various analytical methods for the quantification of sulfamethoxazole (B1682508) (a closely related sulfonamide often used as a proxy for sulfatrozole analytics) in plasma.

| Method | Analyte(s) | Sample Preparation | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Reference |

| HPLC-UV | Sulfamethoxazole & Trimethoprim | Protein Precipitation with Acetonitrile (B52724) | 1.0 - 70 | 1.0 | 85 | [1][2] |

| HPLC-PDA | Sulfamethoxazole | Protein Precipitation with Acetonitrile | Not Specified | 0.7 | Not Specified | [3][4] |

| HPLC-UV | Sulfamethoxazole & Trimethoprim | Protein Precipitation with Perchloric Acid | 5 - 100 | 3 - 5 | Not Specified | [5] |

| HPLC-UV | Sulfamethoxazole & Trimethoprim | Protein Precipitation with Trichloroacetic Acid | 5 - 300 | 1.0 | Not Specified | |

| LC-MS/MS | Sulfamethoxazole & Trimethoprim | Protein Precipitation with Methanol | 1 - 500 | 1 | Not Specified | |

| UPLC-MS/MS | Sulfamethoxazole | Liquid-Liquid Extraction | 0.321 - 22.010 | 0.321 | 71.39 |

Experimental Protocols

Protocol 1: HPLC-UV Method for Sulfatrozole Quantification

This protocol is based on a validated method for the simultaneous determination of sulfamethoxazole and trimethoprim in human plasma.

1. Materials and Reagents

-

Sulfatrozole reference standard

-

Internal Standard (IS), e.g., Cefmetazole sodium

-

Acetonitrile (HPLC grade)

-

Sodium phosphate (B84403)

-

Phosphoric acid

-

Human plasma (drug-free)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

-

HPLC system with a UV detector

-

Column: Symmetry Shield C18 (4.6 x 150 mm, 4 µm)

-

Mobile Phase: 30 mM Sodium phosphate (pH 5.8), acetonitrile, and 0.05% triethylamine (83:17:0.05, v/v/v)

-

Flow Rate: 1.2 mL/min

-

Detection Wavelength: 235 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

3. Sample Preparation (Protein Precipitation)

-

Pipette 250 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Vortex for 20 seconds.

-

Add 375 µL of acetonitrile and 100 µL of saturated potassium phosphate.

-

Vortex again for 20 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes at room temperature.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Protocol 2: LC-MS/MS Method for Sulfatrozole Quantification

This protocol is adapted from a validated method for the quantification of sulfamethoxazole in human plasma.

1. Materials and Reagents

-

Sulfatrozole reference standard

-

Sulfatrozole-d4 (or other suitable stable isotope-labeled internal standard)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

-

LC-MS/MS system (e.g., Agilent 1200 Series HPLC with Agilent 6410 Series Triple Quadrupole mass spectrometer)

-

Column: Zorbax XDB-C8 analytical column (2.1 mm x 30 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient elution program

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Monitor the appropriate precursor to product ion transitions for sulfatrozole and the internal standard.

4. Sample Preparation (Protein Precipitation)

-

Pipette 10 µL of plasma sample into a sample container.

-

Add 70 µL of internal standard solution in methanol.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer 25 µL of the supernatant to a 96-well plate.

-

Add 75 µL of deionized water to each well.

-

Inject into the LC-MS/MS system.

Visualizations

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for Sulfatrozole Quantification by HPLC-UV.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for Sulfatrozole Quantification by LC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Sulfathiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole (B1682510) is a short-acting sulfonamide antibiotic that historically played a crucial role in combating bacterial infections.[1] Although its systemic use has declined with the advent of newer, less toxic antibiotics, it remains a valuable compound in veterinary medicine and a reference standard in antimicrobial research.[2] Sulfathiazole exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), a critical component in the folic acid synthesis pathway.[2][3] This document provides detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to sulfathiazole, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfathiazole's efficacy stems from its structural similarity to para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis. Unlike humans, who acquire folic acid from their diet, most bacteria must synthesize it de novo. Sulfathiazole competes with PABA for the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folic acid pathway inhibits the production of purines, thymidine, and certain amino acids, ultimately halting bacterial growth.[2]

Caption: Sulfathiazole's competitive inhibition of dihydropteroate synthase.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing are crucial for accurate and reproducible results. The most common methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for qualitative assessment of susceptibility.

General Experimental Workflow

The overall process for determining the in vitro efficacy of sulfathiazole against a bacterial isolate follows a standardized workflow to ensure consistency and accuracy.

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of sulfathiazole that inhibits the visible growth of a microorganism.

Materials:

-

Sulfathiazole powder, analytical grade

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strain of interest

-

Sterile saline (0.85%) or equivalent

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for inoculum standardization)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Sulfathiazole Stock Solution:

-

Prepare a stock solution of sulfathiazole in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Further dilute the stock solution in CAMHB to achieve the highest concentration to be tested in the microtiter plate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Microtiter Plate Preparation and Inoculation:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the highest concentration of sulfathiazole to the first well of each row to be tested, resulting in a total volume of 100 µL.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum.

-

Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of sulfathiazole at which there is no visible growth (turbidity) of the bacteria.

-

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).

Materials:

-

Sulfathiazole disks (300 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial strain of interest

-

Sterile saline (0.85%) or equivalent

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers for measuring zone diameters

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Disk Application:

-

Aseptically apply a sulfathiazole disk to the surface of the inoculated agar plate.

-

Gently press the disk down to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the interpretive criteria provided by CLSI for sulfonamides. Due to the historical nature of sulfathiazole, specific breakpoints may not be available in the most recent CLSI documents. In such cases, breakpoints for other sulfonamides may be considered as a reference, though this should be noted in any report.

-

Quality Control

The accuracy of susceptibility testing is highly dependent on rigorous quality control. Standard ATCC® (American Type Culture Collection) reference strains should be tested concurrently with clinical isolates.

| Quality Control Strain | Expected Results |

| Escherichia coli ATCC® 25922 | Refer to current CLSI M100 document for acceptable QC ranges for sulfonamides. |

| Staphylococcus aureus ATCC® 25923 | Refer to current CLSI M100 document for acceptable QC ranges for sulfonamides. |

Data Presentation: In Vitro Activity of Sulfathiazole

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for sulfathiazole against various bacterial species. It is important to note that due to widespread resistance, MIC values can vary significantly among clinical isolates.

| Bacterial Species | Gram Stain | ATCC® Strain | Reported MIC (µg/mL) |

| Escherichia coli | Negative | 25922 | 16 |

| Staphylococcus aureus | Positive | 29213 | 32 |

| Pseudomonas aeruginosa | Negative | 27853 | >1024 |

| Streptococcus pyogenes | Positive | 19615 | 8 |

Note: The data presented are for illustrative purposes and may not reflect the susceptibility of all clinical isolates. Researchers should determine the MIC for their specific strains of interest.

Conclusion

The protocols outlined in this document provide a standardized framework for assessing the in vitro antimicrobial activity of sulfathiazole. Adherence to these methodologies, including the use of appropriate quality control measures, is essential for generating reliable and reproducible data. While sulfathiazole's clinical applications are now limited, it remains a key compound for research into the mechanisms of sulfonamide action and resistance.

References

Determining the Minimum Inhibitory Concentration (MIC) of Sulfathiazole

Application Note & Protocol

Introduction

Sulfathiazole (B1682510) is a sulfonamide antibiotic that acts as a bacteriostatic agent by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is critical for the synthesis of folic acid in bacteria, an essential nutrient for the production of DNA, RNA, and proteins.[2][3] By acting as a structural analog of para-aminobenzoic acid (PABA), sulfathiazole blocks the bacterial folic acid pathway, thereby halting microbial growth and replication.[3] This selective action makes it effective against a variety of Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of Sulfathiazole using the broth microdilution method, a gold standard for quantitative susceptibility testing.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfathiazole targets the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folate, whereas mammals obtain it from their diet, providing a basis for the drug's selective toxicity. Sulfathiazole mimics the structure of PABA and competitively binds to the active site of dihydropteroate synthase (DHPS). This action prevents the condensation of PABA with pteridine, a necessary step in producing dihydropteroic acid, a precursor to folic acid. The disruption of this pathway inhibits the synthesis of essential nucleotides and amino acids, leading to a bacteriostatic effect that arrests bacterial growth.

Caption: Sulfathiazole competitively inhibits dihydropteroate synthase (DHPS).

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution MIC Assay

This is the reference method for determining MIC values. It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of Sulfathiazole in a 96-well microtiter plate.

Materials:

-

Sulfathiazole powder

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Incubator (35°C ± 2°C)

-

Multichannel micropipettes and sterile tips

Procedure:

-

Preparation of Sulfathiazole Stock Solution:

-

Prepare a high-concentration stock solution of Sulfathiazole (e.g., 10240 µg/mL) by dissolving the powder in a minimal amount of DMSO, then diluting to the final volume with sterile CAMHB. Note: Gentle warming may be required for complete dissolution.

-

Sterilize the stock solution by filtration if necessary.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.

-

Add 200 µL of the highest concentration of Sulfathiazole (e.g., 1024 µg/mL, diluted from the stock) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

-

Continue this process from well 2 to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive control (inoculum, no drug).

-

Well 12 will serve as the negative/sterility control (broth only).

-

-

Inoculation:

-

Using a multichannel pipette, inoculate wells 1 through 11 with the prepared bacterial suspension to a final volume that results in the target 5 x 10⁵ CFU/mL. For example, if wells contain 100 µL of drug/broth, add 5 µL of an inoculum at 1 x 10⁷ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of Sulfathiazole at which there is no visible growth, as compared to the positive control well.

-

Caption: Workflow for the broth microdilution MIC determination method.

Data Presentation

The MIC values should be recorded in µg/mL. Widespread use of sulfathiazole has led to significant resistance, and susceptibility can vary greatly among strains.

| Bacterial Strain | ATCC Number | Expected MIC Range (µg/mL) |

| Escherichia coli | 25922 | 8 - >256 |

| Staphylococcus aureus | 29213 | 16 - >256 |

| Pseudomonas aeruginosa | 27853 | Generally Resistant (>512) |

Note: These values are illustrative and actual MICs must be determined experimentally. Resistance is common, and many clinical isolates may exhibit higher MICs.

Conclusion

The broth microdilution method provides a reliable and reproducible means of determining the MIC of Sulfathiazole against various bacterial pathogens. Adherence to standardized protocols, such as those provided by CLSI, is crucial for obtaining accurate and comparable results. This data is essential for antimicrobial research, drug development, and understanding resistance mechanisms.

References

Application Notes and Protocols for In Vivo Studies with Sulfatrozole (Sulfathiazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatrozole, also known as Sulfathiazole, is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is critical for the synthesis of folic acid, an essential component for bacterial growth and replication.[1] By blocking this pathway, Sulfathiazole exhibits a bacteriostatic effect, halting bacterial proliferation and allowing the host's immune system to clear the infection.[1] Although its systemic use in humans has largely been replaced by newer antibiotics, Sulfathiazole remains a valuable compound in veterinary medicine and serves as a reference for the development of novel anti-infective agents.

These application notes provide detailed protocols for the in vivo experimental design to evaluate the efficacy, pharmacokinetics, and safety of Sulfatrozole in murine models.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfathiazole mimics the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS. This structural similarity allows Sulfathiazole to competitively bind to the active site of the enzyme, thereby preventing the synthesis of dihydropteroate, a precursor to folic acid.

Figure 1: Mechanism of action of Sulfatrozole in the bacterial folic acid synthesis pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for Sulfatrozole. It is important to note that comprehensive pharmacokinetic and in vivo efficacy data in murine models are limited in publicly available literature.

Table 1: Pharmacokinetic Parameters of Sulfathiazole in Various Species

| Parameter | Species | Route | Dose (mg/kg) | Value | Reference(s) |

| Half-life (t½) | Pig | IV | 72 | 1.6 h | [2] |

| Sheep | IV | 72 | 1.1 h | [3] | |

| Volume of Distribution (Vd) | Pig | IV | 72 | 0.625 L/kg | |